Cas no 1403483-54-4 (3-(4-Formyl-3-nitrophenyl)benzoic acid)

3-(4-Formyl-3-nitrophenyl)benzoic acid is a versatile aromatic compound featuring both a formyl (–CHO) and a nitro (–NO₂) group on a phenyl ring, along with a benzoic acid moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups allows for selective modifications, enabling applications in cross-coupling reactions, Schiff base formation, and further derivatization. Its well-defined reactivity and stability under standard conditions enhance its utility in research and industrial processes. The compound is typically supplied in high purity, ensuring consistent performance in synthetic workflows.
3-(4-Formyl-3-nitrophenyl)benzoic acid structure
1403483-54-4 structure
Product Name:3-(4-Formyl-3-nitrophenyl)benzoic acid
CAS No:1403483-54-4
MF:C14H9NO5
MW:271.224963903427
CID:3042202
Update Time:2025-10-30

3-(4-Formyl-3-nitrophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Formyl-3-nitrophenyl)benzoic acid
    • 4'-Formyl-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
    • Inchi: 1S/C14H9NO5/c16-8-12-5-4-10(7-13(12)15(19)20)9-2-1-3-11(6-9)14(17)18/h1-8H,(H,17,18)
    • InChI Key: TVAUSLSSORMHJM-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C=O)C([N+]([O-])=O)=C2)=CC=CC(C(O)=O)=C1

Computed Properties

  • Exact Mass: 271.048
  • Monoisotopic Mass: 271.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 100A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 533.0±50.0 °C at 760 mmHg
  • Flash Point: 227.2±18.6 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

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Additional information on 3-(4-Formyl-3-nitrophenyl)benzoic acid

Comprehensive Overview of 3-(4-Formyl-3-nitrophenyl)benzoic acid (CAS No. 1403483-54-4): Properties, Applications, and Industry Insights

3-(4-Formyl-3-nitrophenyl)benzoic acid (CAS No. 1403483-54-4) is a specialized organic compound with a molecular structure that combines a benzoic acid backbone with a nitrophenyl and formyl functional group. This unique configuration grants it versatile reactivity, making it valuable in pharmaceutical intermediates, material science, and organic synthesis. Researchers and manufacturers increasingly seek this compound due to its role in developing high-performance polymers, drug discovery, and photoactive materials.

The compound's CAS No. 1403483-54-4 is a critical identifier in chemical databases, ensuring precise tracking in global supply chains. Its formyl group (-CHO) and nitro group (-NO2) contribute to its electrophilic properties, enabling reactions like nucleophilic aromatic substitution (SNAr) and condensation reactions. Such characteristics align with trending topics like green chemistry and sustainable synthesis, as industries aim to reduce waste and optimize catalytic processes.

In pharmaceutical applications, 3-(4-Formyl-3-nitrophenyl)benzoic acid serves as a precursor for biologically active molecules. Its structural motifs are found in compounds targeting enzyme inhibition and receptor modulation, addressing current demands for precision medicine and personalized therapeutics. The rise of AI-driven drug design has further amplified interest in such building blocks, as computational models prioritize scaffolds with tunable functional groups.

Material science benefits from the compound's ability to modify surface properties and enhance polymer crosslinking. For instance, its incorporation into epoxy resins or polyimides can improve thermal stability—a key concern for electronics encapsulation and aerospace materials. Searches for heat-resistant polymers and lightweight composites often lead to derivatives of this compound, reflecting its industrial relevance.

From an SEO perspective, users frequently query "synthesis of 3-(4-Formyl-3-nitrophenyl)benzoic acid", "CAS 1403483-54-4 suppliers", and "nitrophenyl derivatives applications". Addressing these, we note that synthesis typically involves Pd-catalyzed coupling or oxidation steps, while suppliers must adhere to GMP standards for lab-grade purity. Environmental concerns also drive searches for degradation pathways and eco-friendly alternatives, highlighting the compound's lifecycle analysis.

In conclusion, 3-(4-Formyl-3-nitrophenyl)benzoic acid (CAS No. 1403483-54-4) bridges multiple disciplines, from medicinal chemistry to advanced materials. Its adaptability to click chemistry and catalysis positions it at the forefront of innovation, resonating with today's focus on multifunctional compounds and circular economy principles. Future research may explore its nanomaterial integration or biodegradability, aligning with global sustainability goals.

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